2,9-Dibutyl-1,10-phenanthroline
Overview
Description
2,9-Dibutyl-1,10-phenanthroline is a chemical compound with the molecular formula C20H24N2. It is a derivative of 1,10-phenanthroline, where the hydrogen atoms at positions 2 and 9 are replaced by butyl groups. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Similar compounds like 1,10-phenanthroline have been shown to interact with metallo-beta-lactamase l1 in pseudomonas maltophilia and methyl-accepting chemotaxis protein ii in salmonella typhimurium .
Mode of Action
It has been used as a ligand in nickel-catalyzed reductive 1,1-diarylation reactions of unactivated alkenes with aryl iodides . In this context, it was found to be an optimal ligand for controlling the chemo-/regioselectivity towards 1,1-diarylated products .
Biochemical Pathways
Similar compounds have been found to interact with g-quadruplex dna structures , which could potentially affect various cellular processes.
Result of Action
It has been used as a ligand in nickel-catalyzed reactions, suggesting it may have a role in facilitating certain chemical transformations .
Action Environment
It is generally recommended to store the compound in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
2,9-Dibutyl-1,10-phenanthroline plays a significant role in biochemical reactions due to its ability to chelate metal ions. It interacts with various enzymes, proteins, and other biomolecules that require metal ions for their activity. For instance, this compound can inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, rendering the enzymes inactive . This interaction is crucial in studying the role of metal ions in enzymatic reactions and can be used to modulate enzyme activity in biochemical assays.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce autophagy, G1 cell cycle arrest, and apoptosis in cancer cell lines . These effects are mediated through its interaction with metal ions and subsequent inhibition of metallopeptidases, which play a role in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions, particularly zinc and iron. By binding to these metal ions, this compound inhibits the activity of metallopeptidases and other metalloenzymes . This inhibition occurs through the removal of the metal ion from the enzyme’s active site, leading to the formation of an inactive apoenzyme. Additionally, this compound can modulate gene expression by affecting metal-dependent transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or interaction with other components in the experimental setup . Long-term studies have shown that this compound can maintain its inhibitory effects on metallopeptidases and other metalloenzymes, but the extent of inhibition may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit metallopeptidases and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and metalloenzymes. The compound can affect metabolic flux and metabolite levels by inhibiting enzymes that require metal ions for their activity . For example, this compound can modulate the activity of enzymes involved in oxidative stress response and energy metabolism, leading to changes in cellular redox state and ATP production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution to various cellular compartments . Additionally, this compound can accumulate in specific tissues or organelles, depending on its affinity for metal ions and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to chelate metal ions and interact with specific biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria or nucleus, where it can modulate the activity of metal-dependent enzymes and transcription factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dibutyl-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with butyl lithium. The reaction proceeds through a nucleophilic substitution mechanism, where the butyl groups are introduced at the 2 and 9 positions of the phenanthroline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,9-Dibutyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
2,9-Dibutyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing to explore its antitumor activity and potential use in cancer treatment.
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound without butyl substitutions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of butyl groups.
2,9-Di-sec-butyl-1,10-phenanthroline: A similar compound with sec-butyl groups.
Uniqueness: 2,9-Dibutyl-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and exploring new catalytic and therapeutic applications .
Properties
IUPAC Name |
2,9-dibutyl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGGPELKXXFMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538988 | |
Record name | 2,9-Dibutyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85575-93-5 | |
Record name | 2,9-Dibutyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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